3-Phenyl-2-thioxoimidazolidin-4-one synthesis and characterization
3-Phenyl-2-thioxoimidazolidin-4-one synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 3-Phenyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key analytical data in a structured format, and includes visualizations of the synthesis and characterization workflows.
Introduction
3-Phenyl-2-thioxoimidazolidin-4-one belongs to the thiohydantoin class of compounds, which are sulfur analogs of hydantoins. Hydantoins and their derivatives are known to possess a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic activities.[1] The replacement of a carbonyl group with a thiocarbonyl group can significantly influence the biological activity of these molecules.[1] This guide focuses on the synthesis of the N-3 phenyl substituted 2-thioxoimidazolidin-4-one core structure and its analytical characterization.
Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one
The synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriate amino acid with phenyl isothiocyanate.[1][2] An alternative approach involves the cyclization of thiosemicarbazones with reagents like ethyl chloroacetate.[3]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives starting from an amino acid and phenyl isothiocyanate.
Experimental Protocol: Synthesis from C-4-Methylphenylglycine
This protocol describes the synthesis of a representative derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.[2]
Materials:
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C-4-Methylphenylglycine (1.65 g, 10 mmol)
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Phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol)[2]
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Ethanol/Water (1:1) for recrystallization
Procedure:
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The C-4-Methylphenylglycine and phenyl isothiocyanate are reacted according to the general procedure outlined in the source literature.[2] While the specific reaction conditions such as solvent and temperature for the initial reaction are not detailed in the provided snippets, such reactions are typically carried out in a suitable solvent like ethanol or a similar polar solvent, often with heating.
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After the reaction is complete, the crude product is isolated.
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The final product is purified by recrystallization from an ethanol/water (1:1) mixture.[2]
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The purified product is obtained as white crystals.[2]
Results:
Characterization
The structural elucidation and confirmation of the synthesized 3-Phenyl-2-thioxoimidazolidin-4-one derivatives are performed using a combination of spectroscopic techniques.
Characterization Workflow
The following diagram illustrates the logical relationship between the different analytical techniques used for the characterization of the target compound.
Spectroscopic Data
The following tables summarize the key characterization data for (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, a representative example of this class of compounds.[2]
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (ν_max, cm⁻¹) | Description |
| N-H Stretch | 3154[2] | Heterocyclic N-H bond |
| C-H Stretch (CH₃) | 2986[2] | Methyl group C-H bond |
| C=O Stretch | 1759[2] | Carbonyl group in the imidazolidinone ring |
| C=S Stretch | 1513[2] | Thiocarbonyl group |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H-NMR | 2.27 (s, 3H) | Protons of the methyl (CH₃) group[2] |
| 5.49 (s, 1H) | Proton at the C5 position of the ring (H5)[2] | |
| 7.24–7.47 (m, 9H) | Aromatic protons[2] | |
| 10.99 (s, 1H) | Proton of the N-H group[2] | |
| ¹³C-NMR | 21.2 | Carbon of the aryl-methyl group (CH₃-Ar)[2] |
| 63.1 | Carbon at the C5 position of the ring[2] | |
| 127.4 - 138.9 | Carbons of the aromatic rings[2] | |
| 173.4 | Carbonyl carbon (C4)[2] | |
| 183.1 | Thiocarbonyl carbon (C2)[2] |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z | Relative Intensity | Description |
| [M]⁺ | 282 | 48.8% | Molecular ion[2] |
| [M-CO]⁺ | 254 | 7.63% | Loss of carbon monoxide[2] |
| [C₇H₇NCS]⁺ | 149 (not listed in primary source but a common fragment) | - | Fragmentation of the phenyl isothiocyanate moiety |
| [C₈H₈N]⁺ | 118 (from Ph-N=C=S) | 24.13% (as 119) | Phenyl isothiocyanate fragment ion[2] |
| [C₉H₈O]⁺ | 132 | 100% | Base peak, likely from the C5-substituted part of the molecule[2] |
| [C₇H₇]⁺ | 91 | 40.75% | Tropylium ion from the methylphenyl group[2] |
| [C₆H₅]⁺ | 77 | 12.49% | Phenyl group fragment[2] |
Conclusion
This guide provides essential technical information for the synthesis and characterization of 3-Phenyl-2-thioxoimidazolidin-4-one. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies described are robust and the analytical data provides a clear fingerprint for the structural confirmation of this important heterocyclic scaffold.
